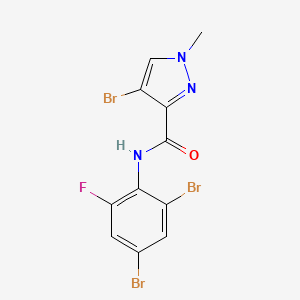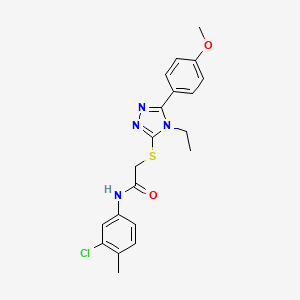![molecular formula C27H30F3N3 B3436766 1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3436766.png)
1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Übersicht
Beschreibung
1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a pyrrole ring substituted with a trifluoromethyl group and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. . The piperazine ring is then incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in probing enzyme active sites.
Medicine
Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the piperazine ring can interact with various biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrrole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its combination of a trifluoromethyl-substituted pyrrole ring and a piperazine ring. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
IUPAC Name |
1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N3/c1-21-18-24(22(2)33(21)26-12-6-11-25(19-26)27(28,29)30)20-32-16-14-31(15-17-32)13-7-10-23-8-4-3-5-9-23/h3-12,18-19H,13-17,20H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFWLBMXXKSAQU-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B3436687.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B3436695.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3436704.png)
![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B3436705.png)
![4-bromo-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3436712.png)
![N-(2-bromo-4-methylphenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3436723.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B3436727.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3436732.png)
![METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3436733.png)

![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3436744.png)

![N-(2-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3436762.png)
![2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B3436770.png)
